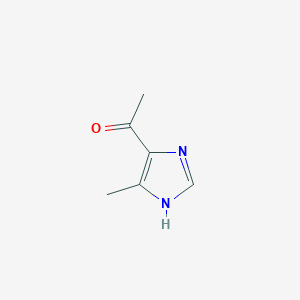
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is a specialty product used in proteomics research . Its molecular formula is C12H13BrO4 .
Chemical Reactions Analysis
The autopolymerization reaction of 2-bromo-3-methoxythiophene was studied, and it was found that the reaction mechanism occurred in multiple steps . When brominated alkoxythiophene was used as a monomer, hydrogen bromide gas was generated, acting not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Scientific Research Applications
Synthesis of Lignan Conjugates for Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Notably, some derivatives exhibited excellent antibacterial and antifungal properties, alongside profound antioxidant potential. These findings suggest potential applications in developing antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).
Novel Copolymers for Advanced Material Applications
Research into novel copolymers involving ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share structural similarities with Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate, has been conducted. These studies focused on the synthesis and characterization of the copolymers, revealing their potential in creating materials with unique thermal and structural properties, hinting at applications in material science and engineering (G. Kharas et al., 2016).
Antiviral Activity of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives, which are structurally related to Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate, has shown antiviral activities against retroviruses. These compounds, particularly the 5-substituted 2,4-diaminopyrimidine derivatives, have demonstrated marked inhibition of retrovirus replication in cell culture, underscoring their potential as antiviral agents (D. Hocková et al., 2003).
Electroreductive Radical Cyclization Studies
Investigations into the electroreductive radical cyclization of Ethyl 2-bromo-3-(propargyloxy)propanoates catalyzed by nickel(I) complexes have been carried out. These studies provide valuable insights into the mechanistic aspects of electroreductive cyclizations, offering potential methodologies for synthetic organic chemistry (A. Esteves et al., 2005).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
Ethyl 2-bromo-6-methoxynaphthalene, a compound closely related to Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate, has been identified as an important intermediate in the synthesis of non-steroidal anti-inflammatory agents. The synthesis of such intermediates is crucial for the development of drugs like nabumetone and naproxen, showcasing the compound's relevance in medicinal chemistry (Wei-Ming Xu & Hong-Qiang He, 2010).
Future Directions
While specific future directions for Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate are not provided, related compounds like thiophene derivatives have been widely studied and have received much attention for their conductivity and optical nature affected by external stimuli . They have applications in field-effect transistors, electroluminescent devices, and solar cells .
properties
IUPAC Name |
ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFFTVVEZANQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20516411 | |
| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
CAS RN |
87943-96-2 | |
| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

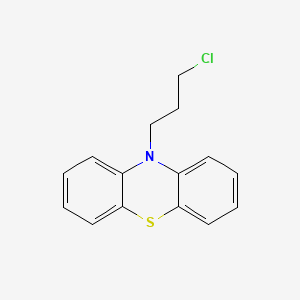
![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)
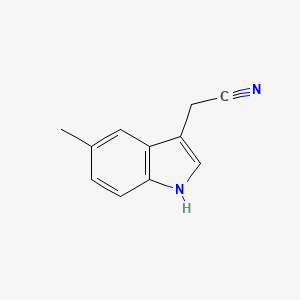
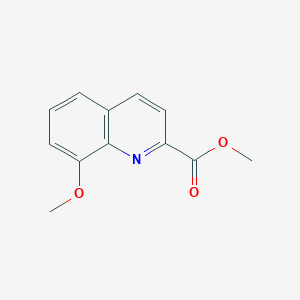

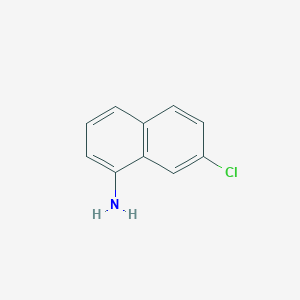
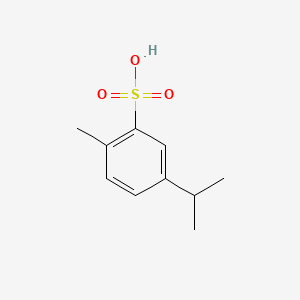
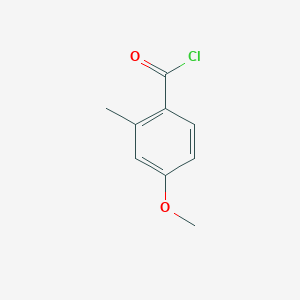
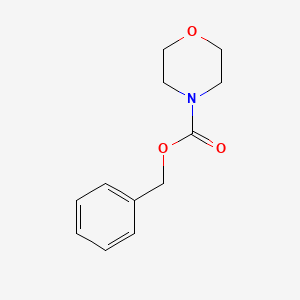
![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)


